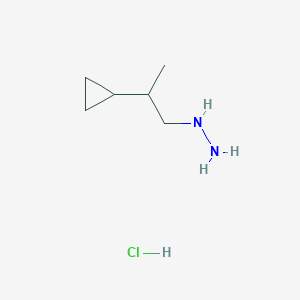

2-Cyclopropylpropylhydrazine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropylpropylhydrazine;hydrochloride is an important organic compound used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its role in the production of pyrazole compounds, which are widely used in pesticides due to their high efficiency and low toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpropylhydrazine;hydrochloride typically involves a two-step process:

Formation of N-Boc-cyclopropylhydrazine: Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine in the presence of N-methyl morpholine at temperatures between 0 to 20°C to form N-Boc-cyclopropylhydrazine.

Deprotection Reaction: The intermediate N-Boc-cyclopropylhydrazine undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves maintaining mild reaction conditions and using cost-effective reagents to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropylpropylhydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It participates in substitution reactions to form various substituted hydrazine compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted hydrazine compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Aplicaciones Científicas De Investigación

2-Cyclopropylpropylhydrazine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is employed in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is used in the production of agrochemicals, especially pyrazole-based pesticides

Mecanismo De Acción

The mechanism of action of 2-Cyclopropylpropylhydrazine;hydrochloride involves its interaction with various molecular targets:

Molecular Targets: It primarily targets enzymes and proteins involved in metabolic pathways.

Pathways Involved: It affects pathways related to neurotransmitter synthesis and degradation, making it useful in the treatment of neurological disorders.

Comparación Con Compuestos Similares

Cyclopropylhydrazine: Shares similar structural features but differs in its reactivity and applications.

Propylhydrazine: Another related compound with distinct chemical properties and uses.

Uniqueness: 2-Cyclopropylpropylhydrazine;hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and makes it particularly valuable in the synthesis of pyrazole compounds .

Actividad Biológica

2-Cyclopropylpropylhydrazine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

This compound can be synthesized through various methods, often involving hydrazine derivatives and cyclopropyl-containing compounds. The synthesis process typically aims to enhance the yield and purity of the compound, which is crucial for its biological evaluation. For instance, one method involves the reaction of cyclopropyl derivatives with hydrazine in organic solvents, leading to the formation of the hydrochloride salt with high purity levels .

Biological Activity

The biological activity of this compound has been evaluated through various assays that assess its effects on different biological targets. The following sections summarize key findings from recent studies.

1. Enzyme Inhibition

Research has indicated that derivatives containing cyclopropyl moieties exhibit significant enzyme inhibition properties. For example, compounds related to 2-Cyclopropylpropylhydrazine have shown inhibitory activity against specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .

2. Anticancer Activity

Several studies have reported the anticancer properties of cyclopropyl-containing compounds. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

3. Cardiovascular Effects

Recent investigations into related cyclopropanol derivatives suggest potential cardiovascular benefits. These compounds have been shown to stabilize ryanodine receptors (RyRs) and enhance calcium handling in cardiac cells, which is critical for maintaining cardiac function. Specifically, some derivatives activated SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase), leading to improved calcium uptake and contractility in heart tissues .

Case Studies

To better illustrate the biological activity of this compound, several case studies highlight its pharmacological effects:

-

Case Study 1: Anticancer Efficacy

A study conducted on a series of hydrazine derivatives, including this compound, revealed significant anticancer activity against breast cancer cell lines. The study utilized MTT assays to measure cell viability and found that the compound induced apoptosis in a dose-dependent manner. -

Case Study 2: Cardiovascular Impact

In a preclinical model assessing heart failure, administration of cyclopropanol derivatives led to improved cardiac output and reduced heart rate variability. This was attributed to enhanced SERCA2a activity, suggesting a therapeutic potential for heart diseases.

Research Findings Summary Table

Propiedades

IUPAC Name |

2-cyclopropylpropylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-5(4-8-7)6-2-3-6;/h5-6,8H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRDJXDIEXRDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.